Isocoreopsin

Übersicht

Beschreibung

Isocoreopsin is a complex organic compound known for its significant antioxidant properties. This compound is a β-D-glucoside derivative of hydroxytyrosol, which is isolated from plants such as Zantedeschia aethiopica and Picrorhiza scrophulariiflora . It plays a crucial role in various biological processes due to its ability to inhibit oxidation reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Isocoreopsin typically involves the glycosylation of hydroxytyrosol with a suitable glucopyranosyl donor. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process . The reaction is carried out under controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, including the use of genetically engineered microorganisms to produce hydroxytyrosol, followed by enzymatic glycosylation. This method is advantageous due to its efficiency and sustainability compared to traditional chemical synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Isocoreopsin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the glucopyranosyloxy moiety .

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives, which have various applications in pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

Chemistry Applications

Isocoreopsin serves as a model compound in the study of glycosylation reactions. Researchers utilize it to understand how glycosylation affects antioxidant activity, which is crucial for developing new antioxidant compounds. The compound's structural features allow for detailed investigations into the mechanisms of glycosylation and its implications in various chemical processes.

Biological Applications

Antioxidant Properties

this compound exhibits significant antioxidant properties, making it valuable in studies related to oxidative stress. Its ability to scavenge free radicals contributes to its potential in protecting cells from oxidative damage, which is linked to numerous diseases. The hydroxyl groups present in this compound facilitate its role in neutralizing free radicals, thereby preventing cellular damage.

Cytotoxic Effects on Cancer Cells

Several studies have highlighted this compound's efficacy against cancer cell lines. Notably, research indicates that this compound induces cell death in human colon (HT-29) and liver (HepG2) cancer cell lines at concentrations of 50 µg/mL and 100 µg/mL respectively. These findings suggest that this compound could be a promising candidate for chemoprevention strategies targeting colorectal cancer .

Medical Applications

Therapeutic Potential

The compound's antioxidant properties position it as a potential therapeutic agent for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases. Its ability to modulate oxidative pathways may offer new avenues for treatment strategies aimed at mitigating the effects of these conditions.

Case Study: In Vivo Efficacy

In a study involving Wistar albino rats treated with azoxymethane to induce aberrant crypt foci (ACF), this compound demonstrated a remarkable reduction in ACF formation by up to 92% when administered at a dosage of 150 mg/kg. This significant decrease indicates its potential utility in cancer prevention .

Industrial Applications

This compound is also explored for its applications in food preservation and cosmetic formulations due to its natural antioxidant properties. The compound's ability to inhibit oxidation reactions can enhance the shelf life of food products and improve the stability of cosmetic formulations.

Summary Table of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for glycosylation studies | Used to explore effects on antioxidant activity |

| Biology | Antioxidant properties | Scavenges free radicals; protects against oxidative damage |

| Medical | Potential therapeutic agent | Induces cell death in cancer cell lines; effective in reducing ACF formation |

| Industry | Natural antioxidant | Utilized in food preservation and cosmetics |

Wirkmechanismus

The antioxidant activity of Isocoreopsin is primarily due to its ability to scavenge free radicals and inhibit oxidation reactions. The hydroxyl groups on the phenyl ring donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to biomolecules . The glucopyranosyloxy moiety enhances the compound’s solubility and bioavailability, making it more effective in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hydroxytyrosol: A simpler phenolic compound with potent antioxidant properties.

Quercetin: A flavonoid with similar antioxidant activity but different structural features.

Epicatechin: A flavanol with antioxidant properties, commonly found in green tea.

Uniqueness

Isocoreopsin is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to non-glycosylated phenolic compounds. This structural feature makes it more effective in biological systems and broadens its range of applications .

Biologische Aktivität

Isocoreopsin is a flavonoid compound primarily extracted from the flowers of Butea monosperma, a plant known for its traditional medicinal uses, particularly in cancer treatment. This article delves into the biological activities of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is one of the active constituents found in the n-butanol extract of Butea monosperma flowers. It has garnered attention due to its significant antiproliferative effects against various cancer cell lines, particularly those associated with colorectal and liver cancers.

In Vitro Studies

Research indicates that this compound exhibits potent cytotoxic effects on human cancer cell lines. Notably, studies have shown that:

- HT-29 (colorectal cancer) : this compound demonstrated an effective concentration of 50 μg/mL, leading to significant cell death.

- HepG2 (liver cancer) : A higher effective concentration of 100 μg/mL was observed for inducing cell death in HepG2 cells.

In comparison, other compounds isolated from the same extract, such as butrin and isobutrin, exhibited lower efficacy at higher concentrations (100 μg/mL and 500 μg/mL for HT-29 and HepG2 respectively) .

Table 1: Comparative Efficacy of this compound and Other Compounds

| Compound | Cell Line | Effective Concentration (μg/mL) | Efficacy Level |

|---|---|---|---|

| This compound | HT-29 | 50 | High |

| HepG2 | 100 | High | |

| Butrin | HT-29 | 100 | Moderate |

| HepG2 | 500 | Low | |

| Isobutrin | HT-29 | 80 | Moderate |

| HepG2 | 150 | Moderate |

The anticancer effects of this compound are attributed to several mechanisms:

- Induction of Apoptosis : this compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It causes cell cycle arrest at specific phases, preventing cancer cells from proliferating.

- Free Radical Scavenging : The compound exhibits antioxidant properties, which may protect normal cells from oxidative stress induced by cancer treatments.

In Vivo Studies

A study involving azoxymethane (AOM)-induced colorectal cancer in Wistar albino rats demonstrated that the n-butanol extract containing this compound significantly reduced aberrant crypt foci (ACF) formation—a precursor to colorectal cancer. The extract at dosages of 150 mg/kg resulted in a decrease in ACF formation by approximately 92% in short-term treatments .

Table 2: Effect of n-Butanol Extract on ACF Formation

| Treatment Dosage (mg/kg) | ACF Reduction (%) |

|---|---|

| 50 | 70 |

| 100 | 80 |

| 150 | 92 |

Case Studies and Clinical Implications

While extensive research exists on the preclinical efficacy of this compound, clinical studies are still limited. However, the promising results from laboratory studies suggest potential for further investigation in clinical settings. The compound's ability to selectively induce apoptosis in cancer cells while sparing normal cells presents a compelling case for its development as a therapeutic agent.

Eigenschaften

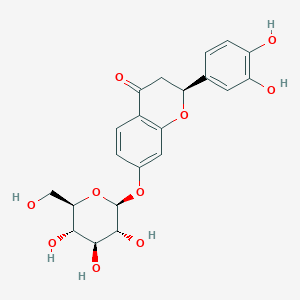

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-8-17-18(26)19(27)20(28)21(31-17)29-10-2-3-11-13(24)7-15(30-16(11)6-10)9-1-4-12(23)14(25)5-9/h1-6,15,17-23,25-28H,7-8H2/t15-,17+,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWENDZQUFCJISN-ZRWXNEIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952727 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30382-18-4 | |

| Record name | Isocoreopsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030382184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.